molecular formula C20H28N2O2 B2726860 Cyclopentyl 2-benzyl-4-cyclopropylpiperazine-1-carboxylate CAS No. 1421462-10-3

Cyclopentyl 2-benzyl-4-cyclopropylpiperazine-1-carboxylate

Cat. No.: B2726860
CAS No.: 1421462-10-3
M. Wt: 328.456
InChI Key: NDOYNSDAYKEDDU-UHFFFAOYSA-N
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Description

Cyclopentyl 2-benzyl-4-cyclopropylpiperazine-1-carboxylate is a complex organic compound with the molecular formula C20H28N2O2. This compound is part of the piperazine family, which is known for its wide range of biological and pharmaceutical activities. Piperazine derivatives are commonly found in various drugs due to their versatile chemical properties and biological activities.

Scientific Research Applications

Cyclopentyl 2-benzyl-4-cyclopropylpiperazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers study its interactions with various biological targets to understand its potential therapeutic effects.

    Medicine: It is investigated for its potential use in developing new drugs, particularly those targeting the central nervous system.

    Industry: This compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “Cyclopentyl 2-benzyl-4-cyclopropylpiperazine-1-carboxylate” is not clearly recognized according to the current literature .

Preparation Methods

The synthesis of Cyclopentyl 2-benzyl-4-cyclopropylpiperazine-1-carboxylate involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction typically occurs in the presence of a base such as DBU, leading to the formation of protected piperazines. Deprotection of these intermediates followed by selective intramolecular cyclization can yield the desired piperazine derivatives . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Cyclopentyl 2-benzyl-4-cyclopropylpiperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates.

    Coupling Reactions: It can also undergo Suzuki–Miyaura coupling reactions, which involve the use of palladium catalysts and boron reagents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Comparison with Similar Compounds

Cyclopentyl 2-benzyl-4-cyclopropylpiperazine-1-carboxylate can be compared with other piperazine derivatives such as:

  • Trimetazidine
  • Ranolazine
  • Befuraline
  • Aripiprazole
  • Quetiapine
  • Indinavir
  • Sitagliptin
  • Vestipitant

These compounds share the piperazine core but differ in their substituents, leading to unique chemical and biological properties . This compound is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

cyclopentyl 2-benzyl-4-cyclopropylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2/c23-20(24-19-8-4-5-9-19)22-13-12-21(17-10-11-17)15-18(22)14-16-6-2-1-3-7-16/h1-3,6-7,17-19H,4-5,8-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDOYNSDAYKEDDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC(=O)N2CCN(CC2CC3=CC=CC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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